
4-(morpholinosulfonyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Activity
A study involving the synthesis and evaluation of a similar compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, demonstrated significant anti-breast cancer activity. The compound was synthesized and its chemical structure confirmed through various spectroscopic analyses. It showed promising anticancer activity against MCF-7 breast cancer cell lines, with a better efficacy than the standard drug 4-hydroxytamoxifen, according to MTT assay results. Molecular docking studies supported these findings, revealing a new cationic interaction and hydrogen bonding interaction within the active site of estrogen receptor α, contributing to its enhanced anticancer activity (Kumar, Barnwal, Singh, & Jai, 2021).
Antiproliferative Activity and Mechanism of Action
Another research synthesized derivatives of benzamides bearing the pyrazole nucleus to explore their antiproliferative activity. The study identified compounds that could induce intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway, illustrating a mechanism of action that involves increasing DR4 and DR5 death receptors, downregulating c-FLIPL, and activating caspase-8 (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Synthesis and Characterization for Medicinal Chemistry Applications
Further research on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides detailed the synthesis and characterization of compounds with potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Potential as KCNQ2 Potassium Channel Opener
Research into (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides found that replacing the morpholinyl moiety with heteroaryl groups led to compounds with potent KCNQ2 potassium channel opener activity. Among these, certain derivatives displayed balanced potency and efficacy, indicating their therapeutic potential beyond cancer treatment (L'Heureux, Martel, He, Chen, Sun, Starrett, Natale, Dworetzky, Knox, Harden, Weaver, Thompson, & Wu, 2005).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-22(23-10-11-25-17-20(16-24-25)18-4-2-1-3-5-18)19-6-8-21(9-7-19)31(28,29)26-12-14-30-15-13-26/h1-9,16-17H,10-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVKHFFUSYHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
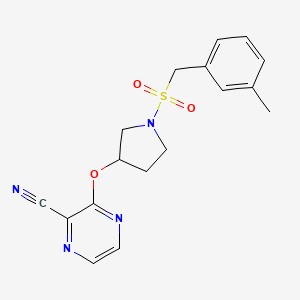
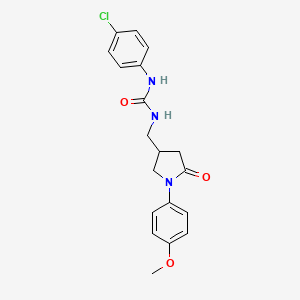
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)
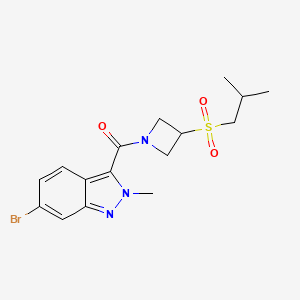
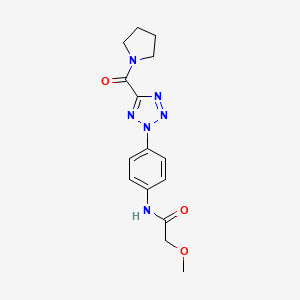
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
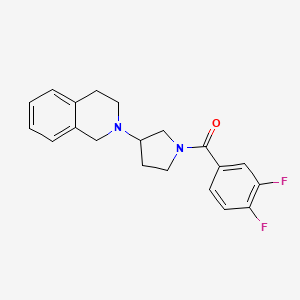
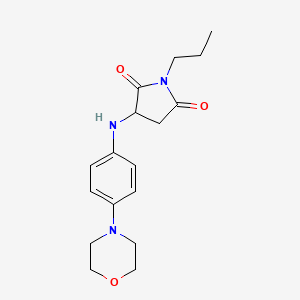

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)
